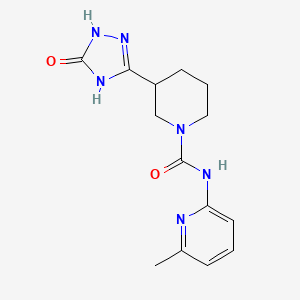

![molecular formula C13H19N5O2 B7357196 6-(2,6-Diethylmorpholin-4-yl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7357196.png)

6-(2,6-Diethylmorpholin-4-yl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(2,6-Diethylmorpholin-4-yl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, commonly known as DEPMPO, is a small molecule that has garnered significant attention in scientific research due to its unique properties. DEPMPO is a nitroxide spin trap that is widely used in the field of free radical research. Its ability to trap free radicals and form stable adducts has made it an essential tool in studying oxidative stress and related diseases.

Mecanismo De Acción

DEPMPO works by trapping free radicals and forming stable adducts, which can be detected and quantified using EPR spectroscopy. When a free radical reacts with DEPMPO, it forms a stable nitroxide radical adduct, which can be detected and quantified using EPR spectroscopy. The formation of stable adducts allows researchers to study the kinetics and mechanisms of free radical reactions in biological systems.

Biochemical and Physiological Effects:

DEPMPO has been shown to have a variety of biochemical and physiological effects in biological systems. It has been shown to protect against oxidative stress and related diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. DEPMPO has also been shown to protect against ischemia-reperfusion injury, which is a common complication of organ transplantation. In addition, DEPMPO has been shown to have anti-inflammatory and anti-apoptotic effects in biological systems.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DEPMPO has several advantages for lab experiments. It is a stable and highly reactive spin trap that can trap a wide range of free radicals. It is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to using DEPMPO in lab experiments. It can be difficult to quantify the amount of DEPMPO needed for a particular experiment, and it can also be difficult to interpret the results of EPR spectroscopy.

Direcciones Futuras

There are several future directions for research on DEPMPO. One area of research is the development of new spin traps that are more selective and have higher trapping efficiency than DEPMPO. Another area of research is the study of the mechanisms of free radical reactions in biological systems, including the role of ROS and RNS in disease pathogenesis. In addition, there is a need for more research on the use of DEPMPO in clinical settings, including its potential use as a therapeutic agent for oxidative stress-related diseases.

Métodos De Síntesis

DEPMPO can be synthesized by a variety of methods, including the reaction of morpholine with diethylmalonate, followed by cyclization with hydrazine hydrate and subsequent oxidation with lead dioxide. Another method involves the reaction of 2,6-diethylmorpholine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and oxidation with hydrogen peroxide. The synthesis of DEPMPO is a complex process that requires careful attention to detail and high purity reagents to ensure the formation of a pure product.

Aplicaciones Científicas De Investigación

DEPMPO is widely used in the field of free radical research due to its ability to trap free radicals and form stable adducts. It is used to study oxidative stress and related diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. DEPMPO is also used in electron paramagnetic resonance (EPR) spectroscopy to detect and quantify free radicals in biological systems. In addition, DEPMPO is used in the study of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are involved in a variety of physiological and pathological processes.

Propiedades

IUPAC Name |

6-(2,6-diethylmorpholin-4-yl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O2/c1-3-8-6-18(7-9(4-2)20-8)13-15-11-10(5-14-17-11)12(19)16-13/h5,8-9H,3-4,6-7H2,1-2H3,(H2,14,15,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDXXYVHFFFWLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CC(O1)CC)C2=NC3=C(C=NN3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357113.png)

![3-[1-(2-Cycloheptylacetyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357114.png)

![3-[1-(2-Morpholin-4-ylethyl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357117.png)

![3-[2-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)-2-oxoethyl]sulfanyl-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357124.png)

![6-(1-Cyclohexylpyrazole-3-carbonyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7357125.png)

![2-methyl-5-[(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienylamino)methyl]-4H-1,2,4-triazol-3-one](/img/structure/B7357133.png)

![3-[4-(7-methyl-1,1-dioxo-1,4-thiazepane-4-carbonyl)phenyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B7357137.png)

![4-[(2Z)-2-[[2-(3,4-dimethylphenyl)-3-hydroxy-1-oxoisoquinolin-4-yl]methylidene]hydrazinyl]benzoic acid](/img/structure/B7357166.png)

![3-[[[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methyl-methylamino]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357176.png)

![4-ethyl-2-[[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]methyl]-1H-pyrimidin-6-one](/img/structure/B7357183.png)

![3-[1-(2-Tert-butyl-1,3-thiazole-4-carbonyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357198.png)

![2-methyl-2-morpholin-4-yl-N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B7357199.png)